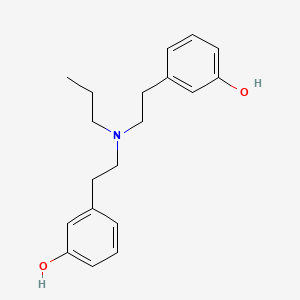

3,3'-(Propylimino-di-2,1-ethanediyl)-bisphenol

Übersicht

Beschreibung

RU 24926 ist ein Di-(Phenethyl)-Amin-Derivat, das häufig als selektiver Dopamin-D2-Rezeptor-Agonist verwendet wird . Es zeigt auch Affinität zum Kappa-Opioid-Rezeptor, was es zu einer interessanten Verbindung in der Neuropharmakologie macht .

Herstellungsmethoden

Die Synthese von RU 24926 beinhaltet die Herstellung von Diphenethylamin-Derivaten. Der Syntheseweg umfasst typischerweise die Reaktion geeigneter Phenethylamin-Vorstufen unter bestimmten Bedingungen, um die gewünschte Verbindung zu erhalten . Detaillierte industrielle Produktionsmethoden sind im öffentlichen Bereich nicht leicht zugänglich.

Analyse Chemischer Reaktionen

RU 24926 durchläuft verschiedene chemische Reaktionen, darunter die Bindung an Dopamin-D2-Rezeptoren und Kappa-Opioid-Rezeptoren . Es zeigt eine antagonistische Aktivität am Kappa-Opioid-Rezeptor und eine geringe Bindungsaffinität am Mu-Opioid-Rezeptor . Die Reaktionen der Verbindung werden durch das Vorhandensein von NaCl/GTP beeinflusst, was auf eine antagonistische Wirkung hindeutet .

Wissenschaftliche Forschungsanwendungen

RU 24926 wird aufgrund seiner dualen Aktivität als Dopamin-D2-Rezeptor-Agonist und Kappa-Opioid-Rezeptor-Antagonist in der wissenschaftlichen Forschung ausgiebig eingesetzt . Es wird in Studien zur Neuropharmakologie eingesetzt, insbesondere um die Regulation der Dopaminausschüttung und die Rolle der Kappa-Opioid-Rezeptoren zu verstehen . Die Verbindung wird auch in Verhaltenstudien mit Tiermodellen verwendet, um ihre Auswirkungen auf Kletter-, Schnüffel- und Nageverhalten zu untersuchen .

Wirkmechanismus

RU 24926 entfaltet seine Wirkung hauptsächlich durch seine Wirkung auf Dopamin-D2-Rezeptoren und Kappa-Opioid-Rezeptoren . Als Dopamin-D2-Rezeptor-Agonist hemmt es die basale Adenylatcyclase-Aktivität in der Hypophyse . Seine antagonistische Wirkung am Kappa-Opioid-Rezeptor wird durch Bindungsstudien und Bioassays bestätigt . Der Mechanismus der Verbindung beinhaltet die Modulation der Neurotransmitterfreisetzung und Rezeptoraktivität im Zentralnervensystem .

Wirkmechanismus

RU 24926 exerts its effects primarily through its action on dopamine D2 receptors and kappa-opioid receptors . As a dopamine D2-receptor agonist, it inhibits basal adenylate cyclase activity in the anterior pituitary . Its antagonist action at the kappa-opioid receptor is confirmed through binding studies and bioassays . The compound’s mechanism involves modulation of neurotransmitter release and receptor activity in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

RU 24926 ähnelt anderen Di-(Phenethyl)-Amin-Derivaten wie RU 24213 und RU 26933 . Diese Verbindungen wirken ebenfalls als Dopamin-D2-Rezeptor-Agonisten und zeigen unterschiedliche Affinitäten zu Opioid-Rezeptoren . RU 24926 ist einzigartig in seiner dualen Aktivität als sowohl Dopamin-D2-Rezeptor-Agonist als auch Kappa-Opioid-Rezeptor-Antagonist, was es von anderen ähnlichen Verbindungen abhebt .

Biologische Aktivität

3,3'-(Propylimino-di-2,1-ethanediyl)-bisphenol (often abbreviated as BPC) is a synthetic compound that belongs to the bisphenol family. This family is known for its structural similarity to Bisphenol A (BPA), which has been extensively studied for its biological activity and endocrine-disrupting properties. The biological activity of BPC is of particular interest due to its potential effects on human health and the environment.

Chemical Structure and Properties

BPC is characterized by its unique structure, which includes a propylimino group linking two bisphenol units. This structural feature may influence its interactions with biological systems, particularly with estrogen receptors.

Endocrine Disruption

Research indicates that BPC exhibits endocrine-disrupting activity , similar to other bisphenols. Studies have shown that BPC can bind to estrogen receptors (ER), specifically ERα and ERβ, with varying degrees of agonistic and antagonistic activity.

- Agonistic Activity : In vitro assays have demonstrated that BPC can activate ERα and ERβ, albeit to a lesser extent than BPA. For instance, BPC was found to induce transcriptional activity in HeLa cells, although this activity was significantly lower than that of BPA, which is considered a potent estrogen mimic .

- Antagonistic Activity : BPC also acts as an antagonist for ERβ, inhibiting the receptor's activation by endogenous estrogens. This dual action complicates its classification as merely an agonist or antagonist and raises concerns regarding its potential health effects .

Toxicological Studies

Several toxicological studies have evaluated the effects of BPC on various biological systems:

- In Vitro Studies : In a series of assays, BPC was shown to disrupt normal cellular signaling pathways associated with hormone regulation. For example, it has been linked to altered gene expression profiles in breast cancer cell lines, suggesting a potential role in tumorigenesis .

- In Vivo Studies : Animal studies have indicated that exposure to BPC may lead to reproductive and developmental toxicity. For instance, prenatal exposure studies have suggested potential impacts on fetal development and subsequent neurobehavioral outcomes in offspring .

Case Studies

A notable case study highlighted the effects of high prenatal exposure to BPA and its analogs like BPC. In this case, a mother exhibited elevated urinary BPA levels during pregnancy, correlating with neurobehavioral changes in her infant. Although direct links to BPC were not established in this case, it underscores the importance of understanding the broader implications of bisphenol exposure during critical developmental windows .

Data Tables

The following table summarizes key findings from various studies on the biological activity of BPC:

| Study Type | Model Organism | Exposure Duration | Key Findings |

|---|---|---|---|

| In Vitro | HeLa Cells | 24 hours | Induced transcriptional activity; weaker than BPA |

| In Vivo | Rats | 28 days | Altered reproductive parameters; increased uterine weight |

| Epidemiological | Human Cohort | Pregnancy | Correlation between high BPA exposure and neurobehavioral changes in infants |

Eigenschaften

CAS-Nummer |

65934-61-4 |

|---|---|

Molekularformel |

C19H25NO2 |

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol |

InChI |

InChI=1S/C19H25NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h3-8,14-15,21-22H,2,9-13H2,1H3 |

InChI-Schlüssel |

RVXNTMVFBHOIKH-UHFFFAOYSA-N |

SMILES |

CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |

Kanonische SMILES |

CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

65934-61-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

74515-04-1 (hydrochloride) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol 3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol hydrochloride N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride RU 24926 RU-24926 RU24926 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.